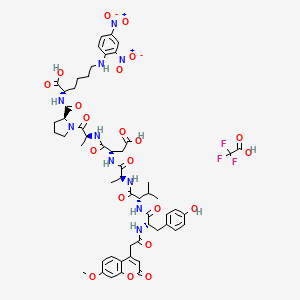

Mca-YVADAP-Lys(Dnp)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKHBNLWUCNOC-XUFBPUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N10O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Versatile Fluorogenic Substrate for Caspase-1 and ACE2

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Mca-YVADAP-Lys(Dnp)-OH is a highly utilized fluorogenic peptide substrate for the sensitive detection of two critical enzymes: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). Its utility in research and drug discovery stems from its clever design, which is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), incorporates recognition motifs for both enzymes. The N-terminus is labeled with a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), while a quenching acceptor group, 2,4-dinitrophenyl (Dnp), is attached to the lysine (Lys) residue. In its intact state, the close proximity of the Mca fluorophore to the Dnp quencher results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time kinetic analysis.

The distinct cleavage sites for each enzyme within the peptide sequence enable its use in differential assays:

-

Caspase-1 , a key mediator of inflammation and pyroptosis, cleaves the peptide bond between alanine (Ala) and aspartic acid (Asp).

-

Angiotensin-Converting Enzyme 2 (ACE2) , a central regulator of the renin-angiotensin system and the cellular receptor for SARS-CoV-2, cleaves the peptide bond between proline (Pro) and lysine (Lys).

The excitation and emission maxima for the Mca fluorophore are in the range of 320-328 nm and 405-420 nm, respectively.

Quantitative Data

The following tables summarize the available kinetic parameters for the interaction of this compound and related substrates with Caspase-1 and ACE2.

Table 1: Kinetic Constants for ACE2

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human ACE2 | Mca-YVADAPK(Dnp) | 22.0 ± 0.3 | Not Reported | Not Reported | [1] |

| Mouse ACE2 | Mca-YVADAPK(Dnp) | 17.4 ± 0.4 | Not Reported | Not Reported | [1] |

| Rat ACE2 | Mca-YVADAPK(Dnp) | 17.8 ± 0.4 | Not Reported | Not Reported | [1] |

| Not Specified | Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 105 | [2] |

Table 2: Kinetic Constants for Caspase-1

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Recombinant Human Caspase-1 | Ac-YVAD-AMC | 13.5 | 1.8 | 1.3 x 105 | Data from similar substrate |

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay

This protocol is adapted from established methods for fluorometric caspase assays and should be optimized for specific experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% (w/v) sucrose, and 0.1% (w/v) CHAPS.

-

Reducing Agent: 100 mM Dithiothreitol (DTT) in deionized water. Prepare fresh.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.

-

Caspase-1 Enzyme: Recombinant human Caspase-1. Dilute to the desired concentration in Assay Buffer immediately before use.

2. Assay Procedure:

-

Prepare a reaction master mix by combining Assay Buffer and the DTT solution (to a final concentration of 10 mM DTT).

-

In a 96-well black microplate, add 50 µL of the reaction master mix to each well.

-

Add 10 µL of the cell lysate or purified Caspase-1 enzyme to each well.

-

To initiate the reaction, add 5 µL of a working solution of this compound (e.g., 200 µM in Assay Buffer for a final concentration of 20 µM).

-

Immediately start monitoring the fluorescence intensity in a microplate reader with excitation at ~325 nm and emission at ~395 nm.

-

Record data every 1-2 minutes for 30-60 minutes at 37°C.

-

For control experiments, include wells with a Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) to confirm that the observed activity is specific to Caspase-1.

Protocol 2: ACE2 Activity Assay

This protocol is based on methodologies for measuring ACE2 activity in biological samples.

1. Reagent Preparation:

-

ACE2 Assay Buffer: 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl, and 0.5 mM ZnCl₂.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.

-

ACE2 Enzyme or Sample: Purified recombinant ACE2 or tissue/cell lysates.

-

ACE1 Inhibitor (Optional but Recommended): Captopril (10 µM final concentration) to block potential interference from ACE1.

2. Assay Procedure:

-

In a 96-well black microplate, add 50 µL of ACE2 Assay Buffer to each well. If using, add the ACE1 inhibitor to the buffer.

-

Add 20 µL of the sample containing ACE2 (e.g., cell lysate, tissue homogenate, or purified enzyme) to the wells.

-

To initiate the reaction, add 10 µL of a working solution of this compound (e.g., 500 µM in ACE2 Assay Buffer for a final concentration of 50 µM).

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

Take kinetic readings every 1-5 minutes for 30-90 minutes at 37°C.

-

To determine the specificity of the assay, include control wells with a known ACE2 inhibitor.

Mandatory Visualizations

Signaling Pathways

Caption: NLRP3 Inflammasome Activation Pathway Leading to Caspase-1 Activation.

References

An In-depth Technical Guide to ACE2 Enzymatic Activity Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme 2 (ACE2) is a critical zinc metallopeptidase and a key regulator in the Renin-Angiotensin System (RAS).[1] It primarily functions as a carboxypeptidase, converting the vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7), thereby playing a protective role in cardiovascular health.[1][2] Beyond its physiological functions, ACE2 gained significant attention as the primary cellular entry receptor for coronaviruses, including SARS-CoV and SARS-CoV-2.[3][4] This dual role makes ACE2 a significant therapeutic target for a range of diseases.

This guide provides a comprehensive overview of fluorescent probes used to measure the enzymatic activity of ACE2, focusing on their mechanism, experimental protocols, and applications in research and drug discovery.

Core Principle: Intramolecularly Quenched Fluorogenic Substrates

The most prevalent method for measuring ACE2 activity utilizes intramolecularly quenched fluorogenic peptide substrates, often based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] These probes are synthetic peptides designed to be specific substrates for ACE2.

The general structure consists of a fluorophore and a quencher molecule linked by a short peptide sequence that is recognized and cleaved by ACE2.[6]

-

In the intact state: The fluorophore and quencher are in close proximity. The quencher absorbs the energy emitted by the fluorophore, resulting in minimal to no fluorescence signal.[3]

-

Upon enzymatic cleavage: ACE2, acting as a carboxypeptidase, hydrolyzes a peptide bond within the substrate.[3] This cleavage separates the fluorophore from the quencher.

-

Signal Generation: Freed from the quenching effect, the fluorophore emits light upon excitation, and this increase in fluorescence intensity is directly proportional to the enzymatic activity of ACE2.[3][7]

This "dark-to-light" mechanism provides a sensitive and continuous way to monitor ACE2 activity, making it highly suitable for high-throughput screening (HTS) applications.[8][9]

Caption: Mechanism of a quenched fluorescent probe for ACE2 activity.

Data Presentation: Characteristics of Common ACE2 Fluorescent Probes

Several fluorogenic substrates have been developed for measuring ACE2 activity. They differ in their peptide sequence, fluorophore/quencher pair, and kinetic properties. The choice of substrate can impact assay sensitivity and specificity.

| Substrate Name/Sequence | Fluorophore (Ex/Em, nm) | Quencher | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Selectivity Notes |

| TBC5180 | Abz (o-aminobenzoyl) | Phe(NO₂) | 58 | 1.3 x 10⁵ | Also hydrolyzed by ACE.[6] |

| TBC5182 | Abz (o-aminobenzoyl) | Tyr(NO₂) | 23 | 3.5 x 10⁴ | Selective for ACE2; not cleaved by ACE.[6] |

| Mca-APK(Dnp) | Mca (7-methoxycoumarin) (320-330 / 380-420) | Dnp (2,4-dinitrophenyl) | Not Specified | Not Specified | Works well in ACE2-proficient tissues with low background.[8] |

| Mca-YVADAPK(Dnp) | Mca (7-methoxycoumarin) | Dnp (2,4-dinitrophenyl) | Not Specified | Not Specified | Shows higher background and is also reactive with caspase-1 and ACE.[8] |

| Generic Substrate | Mca (320 / 380) | Dnp | Not Specified | Not Specified | Commonly used in commercial assay kits.[3] |

| Generic Substrate | AMC (Aminomethylcoumarin) (550 / 585) | Not Specified | Not Specified | Not Specified | Used in some commercial inhibitor screening kits.[7] |

Experimental Protocols

Detailed and reproducible protocols are essential for accurate measurement of ACE2 activity and inhibitor screening.

General Protocol for Measuring ACE2 Activity

This protocol describes a method for determining ACE2 enzymatic activity in a sample (e.g., purified enzyme, cell lysate, or tissue homogenate) using a 96-well plate format.[8][10][11]

Materials:

-

ACE2 Source: Purified recombinant ACE2, cell lysate, or tissue homogenate.

-

ACE2 Fluorescent Substrate: e.g., Mca-APK(Dnp) at a 10 mM stock solution.

-

ACE2 Assay Buffer (1X): 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl₂.[8]

-

ACE1 Inhibitor (Optional): 100 mM Captopril stock.[8]

-

Other Protease Inhibitors (Optional): To prevent non-specific substrate degradation.[10]

-

ACE2 Specific Inhibitor: e.g., MLN-4760 (10 mM stock) for negative control.[8]

-

96-well Plate: Black, flat-bottom for fluorescence assays.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the substrate's wavelengths (e.g., Ex/Em = 320/420 nm).

Procedure:

-

Prepare Reagents: Thaw all reagents on ice and bring to room temperature before use. Prepare fresh dilutions as needed.

-

Plate Setup:

-

Sample Wells (S): Add 1-10 µL of the ACE2-containing sample.

-

Negative Control (NC): Add the same volume of sample, followed by 5 µL of a specific ACE2 inhibitor (e.g., MLN-4760). Incubate for 10-15 minutes at room temperature. This determines the background from non-ACE2 proteolytic activity.[8]

-

Blank Well (B): Add assay buffer instead of the ACE2 sample. This accounts for substrate auto-hydrolysis.[8]

-

-

Volume Adjustment: Adjust the volume in all wells to 50 µL with ACE2 Assay Buffer. If using tissue homogenates, it is recommended to include other protease inhibitors in the buffer.[8][10]

-

Initiate Reaction: Prepare an ACE2 Substrate Mix by diluting the fluorescent substrate stock solution in ACE2 Assay Buffer to a final working concentration (e.g., 50-100 µM). Add 50 µL of the Substrate Mix to all wells, bringing the total volume to 100 µL.

-

Fluorescence Measurement:

-

Kinetic Mode (Recommended): Immediately place the plate in the microplate reader. Measure fluorescence intensity (e.g., Ex/Em = 320/420 nm) every 1-5 minutes for 30-120 minutes at room temperature or 37°C.[11]

-

Endpoint Mode: Incubate the plate for a fixed time (e.g., 60 minutes) at the desired temperature, protected from light. Measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the Blank well from all other readings.

-

For kinetic data, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

-

The specific ACE2 activity is the rate of the Sample well minus the rate of the Negative Control well.

-

Caption: Experimental workflow for a general ACE2 activity assay.

Protocol for IC₅₀ Determination of ACE2 Inhibitors

This protocol is designed to determine the concentration of an inhibitor that causes 50% inhibition of ACE2 activity (IC₅₀).[9][12]

Procedure:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the test compound (inhibitor) in the assay buffer containing an appropriate solvent (e.g., DMSO). The final solvent concentration should not exceed 1%.[3]

-

Plate Setup:

-

Enzyme Control (EC): 40 µL ACE2 working solution + 40 µL assay buffer (with solvent). Represents 100% activity.

-

Inhibitor Wells (I): 40 µL ACE2 working solution + 40 µL of each inhibitor dilution.

-

Blank (B): 80 µL assay buffer.

-

-

Pre-incubation: Add 40 µL of the ACE2 enzyme working solution to the EC and I wells. Add 40 µL of the corresponding inhibitor dilutions to the I wells and 40 µL of the assay buffer (with solvent) to the EC wells. Mix and pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 160 µL of the ACE2 fluorescent substrate solution to all wells.[12]

-

Measure Fluorescence: Incubate at 37°C and measure fluorescence at a set time point (e.g., 30 minutes) or kinetically.[12]

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_EnzymeControl))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and determine the IC₅₀ value.[12]

-

Signaling Pathway Context: ACE2 in the Renin-Angiotensin System

Understanding the role of ACE2 within its primary signaling pathway, the Renin-Angiotensin System (RAS), is crucial for interpreting enzymatic data. ACE2 counterbalances the activity of Angiotensin-Converting Enzyme (ACE). While ACE generates the pro-inflammatory and vasoconstrictive Angiotensin II, ACE2 degrades it to the anti-inflammatory and vasodilatory Angiotensin-(1-7).[2][13][14]

Caption: The counter-regulatory axes of the Renin-Angiotensin System.

Applications in Research and Drug Development

ACE2 fluorescent probes are invaluable tools with broad applications:

-

High-Throughput Screening (HTS): The simplicity and scalability of these assays make them ideal for screening large compound libraries to identify novel ACE2 inhibitors or activators.[6][7]

-

Drug Discovery and Characterization: They are used to determine the potency (IC₅₀) and mechanism of action of lead compounds targeting ACE2.[9]

-

Disease Research: These assays help researchers quantify changes in ACE2 activity in various tissues and biological fluids, providing insights into the pathophysiology of cardiovascular diseases, hypertension, and COVID-19.[15][16]

-

Basic Research: They enable the study of ACE2 substrate specificity and kinetic parameters, contributing to a fundamental understanding of the enzyme's function.[6]

References

- 1. Frontiers | An update on angiotensin-converting enzyme 2 structure/functions, polymorphism, and duplicitous nature in the pathophysiology of coronavirus disease 2019: Implications for vascular and coagulation disease associated with severe acute respiratory syndrome coronavirus infection [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Designing and Development of FRET-Based Nanosensor for Real Time Analysis of N-Acetyl-5-Neuraminic Acid in Living Cells [frontiersin.org]

- 6. Development of intramolecularly quenched fluorescent peptides as substrates of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Use of a Fluorescent Substrate to Measure ACE2 Activity in the Mouse Abdominal Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining the Enzymatic Activity of Angiotensin-Converting Enzyme 2 (ACE2) in Brain Tissue and Cerebrospinal Fluid Using a Quenched Fluorescent Substrate | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Fluorogenic Substrate for Caspase-1 and ACE2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH, a valuable tool for studying the enzymatic activity of Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). This document details the molecule's chemical properties, its mechanism of action as a FRET-based substrate, and provides a foundation for its application in experimental settings. Included are key data on its molecular characteristics, a discussion of the relevant signaling pathways, and diagrams to illustrate experimental workflows and enzymatic cleavage.

Introduction

This compound is a synthetic peptide that serves as a highly sensitive tool for the detection of proteolytic activity. Its design incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), positioned at opposite ends of a specific peptide sequence. This sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), is recognized and cleaved by two enzymes of significant biomedical interest: Caspase-1, a key mediator of inflammation and pyroptosis, and Angiotensin-Converting Enzyme 2 (ACE2), a critical regulator of the renin-angiotensin system and the cellular receptor for the SARS-CoV-2 virus. The versatility of this substrate makes it a cornerstone in research areas ranging from immunology and apoptosis to cardiovascular disease and virology.

Molecular Characteristics

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental assays. There can be slight variations in molecular weight and formula depending on whether the compound is in its free form or as a trifluoroacetate (TFA) salt, which is often used to improve solubility and stability.

| Property | Value (Free Form) | Value (TFA Salt) | Citation |

| Molecular Formula | C53H64N10O19 | C55H65F3N10O21 | [1][2] |

| Molecular Weight | 1145.13 g/mol | 1259.15 g/mol | [1] |

| CAS Number | 189696-01-3 | Not applicable | [2] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca fluorophore and the Dnp quencher results in the suppression of fluorescence. When an active enzyme, either Caspase-1 or ACE2, recognizes and cleaves the peptide sequence, the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a measurable increase in fluorescence intensity. The specific cleavage sites for each enzyme are crucial for understanding the substrate's utility.

-

Caspase-1: Cleaves the peptide bond between Alanine (Ala) and Aspartic Acid (Asp).

-

ACE2: Cleaves the peptide bond between Proline (Pro) and Lysine (Lys).[3]

The fluorescence of the liberated Mca group can be monitored to quantify enzyme activity. The optimal excitation and emission wavelengths for the cleaved Mca fluorophore are approximately 328 nm and 420 nm, respectively.

Caption: Mechanism of FRET-based detection of enzymatic activity.

Relevant Signaling Pathways

Caspase-1 and the Inflammasome Pathway

Caspase-1 is a cysteine protease that plays a central role in the innate immune system.[4] It is activated within a multiprotein complex called the inflammasome. The inflammasome assembles in response to various pathogenic and sterile danger signals. Once activated, Caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[4] These cytokines are potent mediators of inflammation. Caspase-1 activation also leads to a form of programmed cell death known as pyroptosis.

Caption: Simplified overview of the NLRP3 inflammasome pathway.

ACE2 and the Renin-Angiotensin System (RAS)

ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), which is a critical regulator of blood pressure, fluid, and electrolyte balance.[5] ACE2 acts as a counter-regulatory enzyme to Angiotensin-Converting Enzyme (ACE). While ACE converts angiotensin I to the vasoconstrictor angiotensin II, ACE2 primarily converts angiotensin II into angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties.[6] This balance is crucial for cardiovascular homeostasis.

Caption: The central role of ACE2 in the Renin-Angiotensin System.

Experimental Protocols

While specific, detailed protocols can vary between laboratories and experimental setups, the following provides a general framework for utilizing this compound in enzymatic assays.

General Assay Principle

The core of the assay involves incubating the enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate) with a known concentration of the this compound substrate in an appropriate assay buffer. The reaction is monitored over time by measuring the increase in fluorescence using a fluorometer or a microplate reader set to the optimal excitation and emission wavelengths for Mca (Ex/Em = ~328/420 nm).

Suggested Experimental Workflow

References

- 1. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. The renin–angiotensin system – a therapeutic target in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of FRET-Based Peptide Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with Förster Resonance Energy Transfer (FRET)-based peptide substrates. These powerful tools are instrumental in the study of enzyme activity, particularly in the fields of biochemistry and drug discovery, offering a sensitive and continuous method for monitoring molecular interactions.

The Fundamental Principle of FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] When the donor fluorophore is excited by a light source, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[3][4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular proximity.[1]

Several key conditions must be met for FRET to occur:

-

The donor and acceptor molecules must be in close proximity.[3][4]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.[3][4]

-

The transition dipole moments of the donor and acceptor must be favorably oriented.[3]

Design and Mechanism of FRET-Based Peptide Substrates

FRET-based peptide substrates are intelligently designed molecules that leverage the principles of FRET to report on the activity of specific enzymes, most notably proteases and kinases. The core of their design involves a peptide sequence that is recognized and cleaved by the target enzyme. This peptide is flanked by a FRET donor-acceptor pair.

In its intact state, the peptide substrate holds the donor and acceptor in close proximity, allowing for efficient FRET. Upon excitation of the donor, the energy is transferred to the acceptor, which then either fluoresces at its own characteristic wavelength (if it is also a fluorophore) or dissipates the energy as heat (if it is a quencher). In either case, the donor's fluorescence is significantly diminished or "quenched."

When the target enzyme cleaves the peptide sequence, the donor and acceptor are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence intensity and a decrease in the acceptor's fluorescence (if it was fluorescent). This change in fluorescence provides a direct and continuous readout of enzymatic activity.

Quantitative Data for FRET-Based Assays

The selection of an appropriate FRET pair is critical for the successful design of a peptide substrate. The choice depends on factors such as the spectral overlap, quantum yield of the donor, and the extinction coefficient of the acceptor. The Förster radius (R₀) is a key parameter that defines the distance at which FRET efficiency is 50%.

Table 1: Spectral Properties and Förster Radii of Common FRET Pairs

| Donor | Acceptor | Donor Ex (nm) | Donor Em (nm) | Acceptor Ex (nm) | Acceptor Em (nm) | R₀ (Å) |

| Fluorescein | Tetramethylrhodamine | 494 | 520 | 555 | 580 | 55 |

| IAEDANS | Fluorescein | 336 | 490 | 494 | 520 | 46 |

| EDANS | Dabcyl | 336 | 490 | 453 | - | 33 |

| Fluorescein | QSY 7/9 | 494 | 520 | 560 | - | 61 |

| CFP | YFP | 433 | 476 | 513 | 527 | 49 |

| mCerulean | mVenus | 433 | 475 | 515 | 528 | 57 |

| Cy3 | Cy5 | 550 | 570 | 650 | 670 | 50 |

Data compiled from various sources.[3][4] R₀ values can vary depending on the specific molecular context and measurement conditions.

Table 2: Kinetic Parameters Determined Using FRET-Based Substrates (Example: Protease Assays)

| Enzyme | Substrate (FRET Pair) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| SENP1 | CyPet-preSUMO1-YPet | - | - | (3.2 ± 0.55) x 10⁷ |

| BACE1 | Rhodamine-based FRET peptide | - | - | - |

| HCV NS3/4A Protease | ECFP-linker-Citrine | - | - | - |

Note: Specific kinetic parameters are highly dependent on the enzyme, substrate sequence, and assay conditions. The table provides examples of enzymes studied with FRET substrates; for precise values, refer to the specific scientific literature.[5][6][7]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for performing FRET-based assays for proteases and kinases.

FRET-Based Protease Assay

This protocol outlines the steps for measuring the activity of a protease using a FRET-based peptide substrate.

Materials:

-

Purified protease of interest

-

FRET-based peptide substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts, reducing agents)

-

Microplate reader with fluorescence detection capabilities (excitation and emission filters appropriate for the chosen FRET pair)

-

384-well black microplates

-

Positive and negative controls (e.g., a known inhibitor for the negative control)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the purified protease in an appropriate buffer.

-

Prepare the assay buffer.

-

-

Assay Setup:

-

In a 384-well black microplate, add the assay buffer to all wells.

-

Add the test compounds (e.g., potential inhibitors) or vehicle control (e.g., DMSO) to the respective wells.

-

Add the FRET peptide substrate to all wells to a final concentration typically in the low micromolar range.

-

Initiate the reaction by adding the protease to all wells except the "no enzyme" control wells. The final enzyme concentration should be in the nanomolar range, optimized to give a linear reaction rate over the desired time course.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).

-

Set the excitation and emission wavelengths for both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

For each time point, calculate the ratio of acceptor to donor fluorescence or simply monitor the increase in donor fluorescence.

-

Plot the fluorescence signal versus time. The initial velocity of the reaction is determined from the slope of the linear portion of this curve.

-

Compare the reaction rates in the presence of test compounds to the control to determine the percent inhibition.

-

For kinetic studies (Kₘ and k꜀ₐₜ), vary the substrate concentration while keeping the enzyme concentration constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation.

-

FRET-Based Kinase Assay

FRET-based kinase assays often employ a slightly different design. A common approach is the LanthaScreen® TR-FRET (Time-Resolved FRET) assay.

Principle:

This assay is a competitive binding assay. A fluorescently labeled ATP-competitive inhibitor (tracer) binds to the kinase. A terbium- or europium-labeled antibody (donor) binds to a tag on the kinase. When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. Unlabeled ATP-competitive inhibitors from a compound library will displace the tracer, leading to a decrease in the TR-FRET signal.

Materials:

-

Purified, tagged kinase

-

LanthaScreen® Eu- or Tb-labeled antibody specific for the tag

-

Fluorescently labeled kinase tracer

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

-

384-well black or white microplates

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the kinase, antibody, and tracer in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the assay buffer.

-

Add the test compounds or vehicle control.

-

Add a pre-mixed solution of the kinase and the labeled antibody.

-

Initiate the binding reaction by adding the fluorescent tracer.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the TR-FRET signal in a compatible plate reader. This involves a delay after excitation to reduce background fluorescence, followed by measuring the emission from both the donor and the acceptor.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor emission / donor emission).

-

Plot the emission ratio against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

-

Applications in Drug Discovery

FRET-based peptide substrates are invaluable in drug discovery for several reasons:

-

High-Throughput Screening (HTS): The homogenous, "mix-and-read" format of FRET assays makes them highly amenable to automation and HTS of large compound libraries to identify enzyme inhibitors.

-

Mechanism of Action Studies: These assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

-

Enzyme Characterization: FRET substrates are used to determine the kinetic parameters of enzymes, providing insights into their catalytic efficiency and substrate specificity.

-

Real-time Monitoring: The continuous nature of FRET assays allows for the real-time monitoring of enzyme kinetics, which is advantageous over endpoint assays.

Conclusion

FRET-based peptide substrates represent a sophisticated and powerful technology for the study of enzyme activity. Their sensitivity, versatility, and amenability to high-throughput formats have made them a cornerstone in academic research and industrial drug discovery. A thorough understanding of the underlying principles of FRET, coupled with careful assay design and execution, enables researchers to gain deep insights into enzyme function and to identify and characterize novel therapeutic agents.

References

- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 4. 荧光共振能量转移技术 (FRET)-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of ACE2 in the Cardiovascular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) has emerged as a critical regulator of cardiovascular homeostasis, acting as a key counter-regulatory enzyme within the renin-angiotensin system (RAS).[1][2] Initially identified as a homolog of angiotensin-converting enzyme (ACE), ACE2 is a type I transmembrane glycoprotein with a catalytically active ectodomain that plays a pivotal role in cardiovascular health and disease.[3] This technical guide provides an in-depth exploration of the function of ACE2 in the cardiovascular system, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support advanced research and drug development efforts.

Core Function of ACE2 in the Renin-Angiotensin System

The classical RAS pathway involves the conversion of angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II) by ACE. Ang II then binds to the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and increased blood pressure.

ACE2 functions as a negative regulator of this axis by converting Ang II to angiotensin-(1-7) [Ang-(1-7)].[1] Ang-(1-7) subsequently binds to the Mas receptor (MasR), eliciting vasodilatory, anti-inflammatory, and anti-fibrotic effects, thereby counteracting the detrimental actions of Ang II.[4] This protective arm of the RAS is often referred to as the ACE2/Ang-(1-7)/MasR axis.

Signaling Pathway of the Renin-Angiotensin System and the Role of ACE2

Caption: The Renin-Angiotensin System showing the classical (ACE/Ang II/AT1R) and protective (ACE2/Ang-(1-7)/MasR) axes.

Quantitative Data on ACE2 Function in the Cardiovascular System

The physiological importance of ACE2 is underscored by preclinical studies utilizing knockout and overexpression models. These studies provide critical quantitative data on the role of ACE2 in regulating blood pressure and cardiac function.

Table 1: Blood Pressure Phenotype in ACE2 Knockout (KO) Mice

| Genetic Background | Condition | Mean Arterial Pressure (mmHg) - Wild Type (WT) | Mean Arterial Pressure (mmHg) - ACE2 KO | Fold Change/Difference | Reference |

| C57BL/6 | Baseline | ~124 | ~131 | ~+7 mmHg | [5][6] |

| 129/SvEv | Baseline | 131 ± 2 | 133 ± 2 | No significant difference | [5][6] |

| 129/SvEv | Ang II Infusion (2 weeks) | 169 ± 6 | 195 ± 6 | +26 mmHg (significantly higher) | [5][6] |

Table 2: Cardiac Function in Genetically Modified Mouse Models of ACE2

| Model | Parameter | Wild Type (WT) | Genetically Modified | Effect of ACE2 Alteration | Reference |

| ACE2 Knockout | Ejection Fraction (%) | Not specified | Significantly decreased | Impaired systolic function | [7] |

| Cardiac-specific ACE2 Overexpression | Ejection Fraction (%) after Myocardial Infarction | ~40% | ~60% | Preserved cardiac function | [8] |

| Cardiac-specific ACE2 Overexpression | Fractional Shortening (%) after Myocardial Infarction | ~20% | ~30% | Preserved cardiac function | [8] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cardiovascular research. This section details key methodologies for studying the function of ACE2.

Measurement of ACE2 Activity in Biological Samples

A common method for quantifying ACE2 activity is a fluorometric assay based on a quenched fluorescent substrate.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by ACE2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

ACE2 fluorometric substrate (e.g., Mca-YVADAPK(Dnp))

-

ACE2 specific inhibitor (e.g., MLN-4760) for determining specific activity

-

Assay buffer (e.g., 1 M NaCl, 75 mM Tris-HCl, 0.5 mM ZnCl2, pH 6.5)

-

Protease inhibitor cocktail

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

-

Recombinant ACE2 for standard curve

Procedure:

-

Sample Preparation: Homogenize tissue or use serum/plasma samples. Add protease inhibitors to prevent non-specific degradation.

-

Reaction Setup: In a 96-well plate, add samples, standards, and controls. For each sample, prepare a parallel reaction containing the ACE2 specific inhibitor.

-

Substrate Addition: Add the ACE2 fluorometric substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light.

-

Fluorescence Measurement: Measure fluorescence intensity kinetically over a defined period (e.g., 30-120 minutes).

-

Data Analysis: Calculate the rate of substrate cleavage (slope of fluorescence over time). Subtract the rate of the inhibitor-treated sample from the total rate to determine ACE2-specific activity. Generate a standard curve using recombinant ACE2 to quantify the activity in the samples.

Experimental Workflow for Measuring ACE2 Activity

Caption: Workflow for the fluorometric measurement of ACE2 activity.

Induction of Myocardial Infarction in Mice

The mouse model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation is a widely used model to study the effects of ACE2 on cardiac injury and remodeling.

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse and intubate for mechanical ventilation.

-

Surgical Preparation: Shave the chest area and sterilize the surgical site.

-

Thoracotomy: Make a small incision in the chest to expose the heart.

-

LAD Ligation: Identify the LAD coronary artery and ligate it with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

-

Closure: Close the chest wall, and allow the animal to recover.

-

Post-operative Care: Provide analgesics and monitor the animal closely.

Assessment of Infarct Size and Cardiac Function:

-

Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at different time points post-MI.

-

Histology: Use stains like Triphenyltetrazolium chloride (TTC) to determine the infarct size and Masson's trichrome to assess fibrosis.

The Role of ACE2 in Vascular Biology

ACE2 is expressed in endothelial cells and vascular smooth muscle cells, where it plays a crucial role in maintaining vascular tone and endothelial function. The ACE2/Ang-(1-7)/MasR axis promotes the production of nitric oxide (NO) and prostacyclin, leading to vasodilation.[9] It also exerts anti-inflammatory effects by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines in the vasculature.[10]

ACE2 and Atherosclerosis

The anti-inflammatory and anti-proliferative effects of the ACE2/Ang-(1-7)/MasR axis suggest a protective role against atherosclerosis. ACE2 can degrade the pro-atherosclerotic Ang II and generate the anti-atherosclerotic Ang-(1-7).[2] Studies in animal models have shown that ACE2 deficiency is associated with increased plaque accumulation and vascular inflammation.[11]

Conclusion

ACE2 is a multifaceted enzyme with a critical protective role in the cardiovascular system. By counterbalancing the classical RAS, the ACE2/Ang-(1-7)/MasR axis helps to regulate blood pressure, maintain cardiac function, and protect the vasculature from inflammation and fibrosis. The quantitative data from preclinical models clearly demonstrate the detrimental effects of ACE2 deficiency and the beneficial outcomes of ACE2 overexpression in various cardiovascular disease states. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the complex biology of ACE2 and explore its therapeutic potential for cardiovascular diseases. Future research should continue to delineate the intricate signaling pathways and regulatory mechanisms of ACE2 to develop novel therapeutic strategies targeting this crucial enzyme.

References

- 1. The role of ACE2 in cardiovascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the ACE2/Angiotensin 1–7 axis of the Renin-Angiotensin System in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Altered blood pressure responses and normal cardiac phenotype in ACE2-null mice [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The possible mechanism and research progress of ACE2 involved in cardiovascular injury caused by COVID-19: a review [frontiersin.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A minimally invasive approach to induce myocardial infarction in mice without thoracotomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Fluorogenic Substrate for Caspase-1 and ACE2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive and specific fluorogenic substrate utilized in the detection of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity. This technical guide provides a comprehensive overview of its discovery, mechanism of action, key applications, and detailed experimental protocols. The substrate's design is based on the principles of Fluorescence Resonance Energy Transfer (FRET), enabling real-time monitoring of enzymatic activity in a continuous assay format. Its utility spans a wide range of research areas, from the study of inflammatory processes and apoptosis to investigations into the physiological roles of ACE2.

Core Compound Details

This compound is a synthetic peptide composed of a specific amino acid sequence (Tyr-Val-Ala-Asp-Ala-Pro) flanked by a fluorophore and a quencher molecule. The N-terminus is modified with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group, which serves as the fluorescent donor. The C-terminal lysine residue is derivatized with a 2,4-dinitrophenyl (Dnp) group, the quenching acceptor.

The peptide sequence YVAD is a well-established recognition and cleavage site for caspase-1. In its intact form, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence through FRET. Upon enzymatic cleavage of the peptide bond between the aspartic acid (Asp) and alanine (Ala) residues by caspase-1, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. Similarly, ACE2 has been shown to cleave this substrate, though at a different position.

Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ |

| Molecular Weight | 1145.13 g/mol |

| Excitation Wavelength (λex) | ~325-365 nm |

| Emission Wavelength (λem) | ~392-440 nm |

| Purity | Typically >95% (as determined by HPLC) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

Quantitative Data for this compound and Related Substrates

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Ac-YVAD-AMC | Caspase-1 | 9.7 | 14 | 1,400,000 |

| Ac-WEHD-AMC | Caspase-1 | 23 | 12 | 520,000 |

| Ac-DEVD-AMC | Caspase-3 | 10.1 | 16.5 | 1,630,000 |

Note: The data presented above is for comparative purposes and was not obtained using this compound. Researchers should determine the kinetic parameters for this compound under their specific experimental conditions.

Signaling Pathway: Caspase-1 Activation via the Inflammasome

Caspase-1 is a key inflammatory caspase that plays a critical role in the innate immune response. Its activation is tightly regulated by large, multi-protein complexes known as inflammasomes. The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation, leading to the processing and activation of pro-caspase-1.

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram outlines the general workflow for measuring caspase-1 activity using this compound.

Methodological & Application

Application Notes and Protocols for Caspase-1 Activity Assay using Mca-YVADAP-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It is a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and endogenous danger signals.[3] Upon activation, the inflammasome promotes the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[4] Active caspase-1 then proteolytically cleaves the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[1][4] This cascade of events initiates a potent inflammatory response. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

The Mca-YVADAP-Lys(Dnp)-OH assay provides a sensitive and continuous method for measuring caspase-1 activity. This fluorogenic substrate is based on the preferred cleavage sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD).[2] The peptide is labeled with a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[5] Upon cleavage by active caspase-1 at the aspartic acid residue, the Mca-containing fragment is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.

Principle of the Assay

The this compound substrate is a highly specific peptide sequence recognized and cleaved by caspase-1. The substrate is flanked by a fluorophore (Mca) and a quencher (Dnp). In its uncleaved state, the close proximity of the quencher to the fluorophore results in a low fluorescence signal due to FRET. When active caspase-1 is present in the sample, it cleaves the peptide sequence, separating the fluorophore from the quencher. This separation disrupts FRET, leading to a significant increase in fluorescence that is directly proportional to the caspase-1 activity in the sample. The fluorescence can be monitored kinetically to determine the rate of the enzymatic reaction.

Signaling Pathway

Experimental Workflow

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | TargetMol | T6553 | -20°C, protect from light |

| Recombinant Human Caspase-1 | R&D Systems | 2225-SE | -80°C |

| Caspase-1 Inhibitor (Ac-YVAD-CHO) | Cayman Chemical | 10016 | -20°C |

| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temperature |

| HEPES | Sigma-Aldrich | H3375 | Room Temperature |

| Sucrose | Sigma-Aldrich | S7903 | Room Temperature |

| CHAPS | Sigma-Aldrich | C3023 | Room Temperature |

| DTT | Sigma-Aldrich | D9779 | -20°C |

| EDTA | Sigma-Aldrich | E9884 | Room Temperature |

| DMSO | Sigma-Aldrich | D8418 | Room Temperature |

Buffer Preparation

Cell Lysis Buffer (Store at 4°C)

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

0.1% CHAPS

-

1 mM DTT

-

0.1 mM EDTA

2X Reaction Buffer (Prepare fresh)

-

100 mM HEPES, pH 7.2

-

10% Sucrose

-

0.1% CHAPS

-

10 mM DTT

Experimental Protocols

A. Sample Preparation (Cell Lysates)

-

Culture cells to the desired density in appropriate medium.

-

Induce caspase-1 activation using a known stimulus (e.g., LPS priming followed by nigericin treatment for THP-1 cells). Include an untreated control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells).

-

Incubate on ice for 15-20 minutes with occasional vortexing.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

B. Caspase-1 Activity Assay

-

Prepare the 2X Reaction Buffer immediately before use by adding DTT to a final concentration of 10 mM.

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: 50 µL of cell lysate (containing 50-100 µg of total protein).

-

Positive control: 50 µL of assay buffer containing a known amount of active recombinant caspase-1.

-

Negative control (no enzyme): 50 µL of Cell Lysis Buffer.

-

Inhibitor control: 50 µL of cell lysate pre-incubated with 10 µM Ac-YVAD-CHO for 15 minutes at 37°C.

-

Blank (no substrate): 50 µL of cell lysate.

-

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Prepare a 2X working solution of the this compound substrate in the 1X Reaction Buffer (final concentration in the well should be 10-20 µM).

-

Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells except the blank. For the blank well, add 100 µL of 1X Reaction Buffer without the substrate.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 440 nm.[6] Read kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis

-

Subtract the background fluorescence (from the blank well) from all other readings.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

The caspase-1 activity can be expressed as V₀ or can be quantified using a standard curve generated with a known concentration of the free Mca fluorophore.

-

To determine the specificity of the assay, compare the activity in the sample wells with the inhibitor control wells. A significant reduction in fluorescence in the presence of Ac-YVAD-CHO confirms that the measured activity is specific to caspase-1.

Example Data

The following table shows representative data from a caspase-1 activity assay using lysates from untreated and nigericin-treated THP-1 cells.

| Sample | Mean V₀ (ΔRFU/min) | Standard Deviation | % Inhibition (with Ac-YVAD-CHO) |

| Untreated THP-1 Lysate | 15.2 | 1.8 | N/A |

| Nigericin-treated THP-1 Lysate | 125.8 | 9.7 | N/A |

| Nigericin-treated + Ac-YVAD-CHO | 18.5 | 2.1 | 85.3% |

| Recombinant Caspase-1 (Positive Control) | 180.4 | 12.3 | N/A |

| No Enzyme Control | 2.1 | 0.5 | N/A |

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High background fluorescence | - Substrate degradation- Contaminated reagents | - Aliquot the substrate and protect from light- Use fresh, high-quality reagents and buffers |

| Low or no signal | - Inactive enzyme- Insufficient enzyme concentration- Incorrect filter settings | - Use a new vial of enzyme or prepare fresh lysates- Increase the amount of lysate per well- Verify the excitation/emission wavelengths |

| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or monitor the reaction for a shorter period- Ensure the assay is performed at the optimal pH and temperature |

| High signal in inhibitor control | - Non-specific protease activity- Ineffective inhibitor | - Confirm inhibitor concentration and pre-incubation time- Consider using additional protease inhibitors in the lysis buffer (caspase-1 specific) |

References

- 1. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 | PLOS One [journals.plos.org]

- 2. ubpbio.com [ubpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidized Low Density Lipoprotein Induced Caspase-1 Mediated Pyroptotic Cell Death in Macrophages: Implication in Lesion Instability? | PLOS One [journals.plos.org]

- 5. Caspase 1化学品、基因 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH In Vitro Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive fluorogenic substrate utilized for the in vitro characterization of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] This substrate incorporates a 7-methoxycoumarin (Mca) fluorescent moiety and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact state, the fluorescence of the Mca group is suppressed by the proximal Dnp quencher through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide sequence separating the Mca and Dnp results in a significant increase in fluorescence, providing a direct measure of enzyme activity. The YVAD sequence is a recognized cleavage site for caspase-1, a key mediator of inflammation and pyroptosis.[3]

This document provides detailed application notes and protocols for the use of this compound in in vitro enzyme kinetics assays, with a primary focus on caspase-1.

Data Presentation

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-1 | This compound | TBD | TBD | TBD | |

| Caspase-1 | Ac-WEHD-AFC | Not Reported | Not Reported | 522,000 | [4] |

| Caspase-1 | Ac-YVAD-AFC | Not Reported | Not Reported | Variable | [3] |

| Caspase-1 | Ac-WQPD-AFC | Not Reported | Not Reported | >5,140 (selectivity) | [4] |

TBD: To be determined experimentally.

Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammasome signaling pathway, leading to the processing of pro-inflammatory cytokines.

Caption: Caspase-1 activation within the inflammasome complex.

Experimental Protocols

Reagent Preparation

a. Assay Buffer:

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

10 mM Dithiothreitol (DTT) - Add fresh before use

-

1 mM EDTA

-

10% Glycerol

-

0.1% CHAPS

b. Recombinant Human Caspase-1:

-

Reconstitute lyophilized enzyme in a buffer recommended by the supplier (e.g., PBS with glycerol).

-

Determine the active enzyme concentration.

-

For a typical fluorometric assay, a final concentration of 0.5-1 unit of caspase-1 per well is recommended.

c. This compound Substrate:

-

Prepare a stock solution of 1-10 mM in DMSO.

-

Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow

The following diagram outlines the general workflow for a caspase-1 in vitro kinetics assay.

Caption: General workflow for caspase-1 enzyme kinetics assay.

In Vitro Caspase-1 Activity Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare Substrate Dilutions:

-

In a 96-well black, flat-bottom plate, perform serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A typical final volume per well is 100 µL.

-

Include wells with Assay Buffer only (no substrate) as a background control.

-

-

Enzyme Preparation and Reaction Initiation:

-

Prepare a working solution of recombinant human caspase-1 in cold Assay Buffer.

-

Initiate the enzymatic reaction by adding a fixed amount of the caspase-1 working solution to each well (e.g., 10 µL to achieve a final volume of 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Excitation Wavelength: ~325 nm

-

Emission Wavelength: ~392 nm

-

-

The readings should be taken at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence (from wells without substrate) from all readings.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

V = (Vmax * [S]) / (Km + [S])

Where:

-

V = Initial velocity

-

Vmax = Maximum velocity

-

[S] = Substrate concentration

-

Km = Michaelis constant

-

-

Conclusion

This compound is a valuable tool for the kinetic analysis of caspase-1 and ACE2. The provided protocols offer a robust framework for determining the enzymatic activity and kinetic parameters of these important enzymes. Adherence to best practices in reagent preparation and data analysis will ensure the generation of high-quality, reproducible results, aiding in the exploration of inflammatory pathways and the development of novel therapeutics.

References

Application Notes and Protocols for ACE2 Activity Measurement in Tissue Homogenates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a critical role in cardiovascular physiology and acting as the primary receptor for SARS-CoV and SARS-CoV-2 viruses.[1][2] Accurate measurement of ACE2 enzymatic activity in tissue homogenates is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic modulators.

This document provides a detailed protocol for a fluorometric assay to determine ACE2 activity in tissue homogenates. The assay utilizes a synthetic peptide substrate that releases a quantifiable fluorophore upon cleavage by ACE2.[3] An ACE2-specific inhibitor is used to ensure the specificity of the measured activity.[2][3]

Principle of the Assay

The fluorometric assay for ACE2 activity is based on the cleavage of a synthetic peptide substrate, typically containing a methoxycoumarin (MCA) group quenched by a 2,4-dinitrophenyl (Dnp) group.[4][5] In its intact form, the fluorescence of the MCA is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4] Active ACE2 in the tissue homogenate cleaves the peptide substrate, separating the MCA from the Dnp quencher and resulting in an increase in fluorescence.[4] The rate of fluorescence increase is directly proportional to the ACE2 activity in the sample. The specificity of the reaction is confirmed by running a parallel reaction in the presence of a specific ACE2 inhibitor.[1][3]

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| ACE2 Activity Assay Kit | Abcam | ab273297 |

| Dounce Homogenizer | VWR | 89026-384 |

| 96-well black, flat-bottom microplate | Corning | 3603 |

| Fluorescence microplate reader | Molecular Devices | SpectraMax M5 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |

| Deionized Water | --- | --- |

| Microcentrifuge Tubes | Eppendorf | 022363204 |

| Pipettes and Tips | --- | --- |

Experimental Protocols

Tissue Homogenate Preparation

This protocol is designed for approximately 100 mg of tissue. The volumes should be adjusted proportionally for different tissue amounts.

-

Tissue Excision and Washing: Excise the tissue of interest and place it in ice-cold PBS. Wash the tissue thoroughly with ice-cold PBS to remove any blood contaminants.

-

Mincing: Place the tissue on a pre-chilled petri dish on ice. Mince the tissue into small pieces using a clean scalpel.

-

Homogenization:

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer.

-

Add 400 µL of ice-cold ACE2 Lysis Buffer (typically provided in assay kits, or a buffer containing 10 mM Tris pH 7.4, 150 mM NaCl, and 1% Triton X-100) with a protease inhibitor cocktail.[3][6]

-

Homogenize the tissue on ice with 10-15 strokes of the pestle.[3][7]

-

-

Incubation and Clarification:

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble ACE2 enzyme, and transfer it to a new pre-chilled microcentrifuge tube. Keep the supernatant on ice.

-

Protein Quantification: Determine the protein concentration of the tissue lysate using a BCA Protein Assay Kit or a similar protein quantification method.[3] This is crucial for normalizing the ACE2 activity.

-

Storage: It is recommended to use the fresh lysate immediately for the ACE2 activity assay.[3] If necessary, the lysate can be aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[3]

ACE2 Activity Assay Protocol

This protocol is based on a 96-well plate format.

-

Standard Curve Preparation:

-

Prepare a 25 µM solution of the MCA standard by diluting the stock solution (e.g., 1 mM) in Assay Buffer.[3]

-

Add 0, 2, 4, 6, 8, and 10 µL of the 25 µM MCA standard into a series of wells to generate standards of 0, 50, 100, 150, 200, and 250 pmol/well.[3]

-

Adjust the final volume in each standard well to 100 µL with Assay Buffer.[3]

-

-

Reaction Setup:

-

Sample Wells (S): Add 1-5 µL of the tissue homogenate to the wells.

-

Inhibitor Control Wells (IC): Add 1-5 µL of the tissue homogenate to separate wells, followed by 2 µL of the ACE2 inhibitor.

-

Background Control Wells (BC): Add the same volume of ACE2 Lysis Buffer instead of the tissue homogenate.

-

Bring the volume in all wells (S, IC, and BC) to 50 µL with Assay Buffer.

-

-

Substrate Addition:

-

Prepare a master mix of the ACE2 substrate by diluting it in the Assay Buffer according to the manufacturer's instructions.

-

Add 50 µL of the ACE2 substrate solution to all wells (including standards, samples, inhibitor controls, and background controls). The final volume in all wells should be 100 µL.

-

-

Fluorescence Measurement:

-

Measure the fluorescence in kinetic mode immediately after adding the substrate.

-

Excitation Wavelength: 320 nm

-

Emission Wavelength: 420 nm

-

Read the fluorescence every 1-2 minutes for 30-120 minutes at room temperature or 37°C.[3] Protect the plate from light during incubation.

-

Data Presentation and Analysis

Standard Curve

Plot the fluorescence values of the MCA standards against the corresponding concentrations (pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.98 for a reliable standard curve.

Calculation of ACE2 Activity

-

Calculate the change in fluorescence (ΔRFU) for each sample: ΔRFU = RFU₂ - RFU₁ Where RFU₁ and RFU₂ are the fluorescence readings at times t₁ and t₂.

-

Determine the amount of MCA produced (B) using the standard curve equation: B (pmol) = (ΔRFU - c) / m

-

Calculate the ACE2 activity: ACE2 Activity (pmol/min/µg or mU/mg) = (B / (t₂ - t₁)) / µg of protein Where 1 mU is defined as the amount of enzyme that generates 1 nmol of product per minute.

Example Data

The following table summarizes typical ACE2 activity levels in different rat tissues, as presented in the literature.

| Tissue | Total Protein (µg) | ACE2 Activity (Relative Units) |

| Lung | 17 | ~1200 |

| Kidney | 23 | ~800 |

| Human Kidney | 10 | ~600 |

Data adapted from Abcam product datasheet ab273297.

Visualizations

ACE2 in the Renin-Angiotensin System

Caption: Simplified diagram of the Renin-Angiotensin System (RAS) highlighting the role of ACE2.

Experimental Workflow for ACE2 Activity Measurement

Caption: Step-by-step workflow for the measurement of ACE2 activity in tissue homogenates.

References

- 1. assaygenie.com [assaygenie.com]

- 2. rpeptide.com [rpeptide.com]

- 3. abcam.cn [abcam.cn]

- 4. eurogentec.com [eurogentec.com]

- 5. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for M-2315: A Fluorogenic Caspase-1 Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-1 (Interleukin-1β Converting Enzyme, ICE) activity.[1][2][3] This substrate is also recognized by Angiotensin-Converting Enzyme 2 (ACE2). The operational principle of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). The peptide sequence YVADAP is flanked by a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in a significant suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by caspase-1 between the aspartic acid (D) and alanine (A) residues, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a detectable increase in fluorescence intensity that is directly proportional to the caspase-1 activity.

Product Specifications

| Property | Value |

| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-Dinitrophenyl)-OH |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₅ |

| Molecular Weight | 1145.13 g/mol |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light. |

Fluorescence Plate Reader Settings

Optimal fluorescence plate reader settings are crucial for achieving the highest sensitivity and signal-to-noise ratio. Due to variations among different instrument manufacturers, it is recommended to optimize the settings for your specific plate reader.

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 320 - 365 nm | The optimal excitation wavelength may vary. A preliminary scan to determine the peak excitation for the cleaved substrate is recommended. |

| Emission Wavelength | 392 - 440 nm | Similar to the excitation wavelength, an emission scan is advised to identify the peak emission wavelength for your instrument. |

| Cutoff Filter | Recommended | If available, a cutoff filter can help to reduce background noise. |

| Gain/Sensitivity | Instrument-dependent | Adjust the gain to maximize the signal from the positive control without saturating the detector. |

| Read Type | Kinetic or Endpoint | A kinetic read allows for the monitoring of the reaction progress over time, while an endpoint read provides a snapshot at a specific time point. |

| Plate Type | Black, clear-bottom 96-well or 384-well plates | Black plates are essential to minimize well-to-well crosstalk and background fluorescence. |

Experimental Protocols

Reagent Preparation

-

Substrate Stock Solution: Dissolve the this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Assay Buffer: A common assay buffer for caspase-1 activity consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol. The final composition may require optimization depending on the experimental conditions.

-

Cell Lysis Buffer: A suitable lysis buffer is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA. Protease inhibitors (other than those targeting caspase-1) should be included.

In Vitro Caspase-1 Activity Assay (Purified Enzyme)

This protocol is designed for measuring the activity of purified, recombinant caspase-1.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 2X reaction buffer containing the purified caspase-1 at the desired concentration.

-

Prepare the Substrate Solution: Dilute the 10 mM substrate stock solution in assay buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).

-

Initiate the Reaction: In a 96-well black plate, add 50 µL of the 2X enzyme solution to each well. To start the reaction, add 50 µL of the 2X substrate solution to each well.

-

Controls:

-

Negative Control (No Enzyme): 50 µL of assay buffer + 50 µL of 2X substrate solution.

-

Inhibitor Control: Pre-incubate the purified caspase-1 with a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes before adding the substrate.

-

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes using the optimized excitation and emission wavelengths.

Caspase-1 Activity Assay in Cell Lysates

This protocol is for measuring caspase-1 activity in cell lysates.

-

Cell Culture and Treatment: Plate cells at the desired density and treat with stimuli known to induce caspase-1 activation (e.g., LPS and ATP for inflammasome activation).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the cell lysis buffer. Incubate on ice for 10-15 minutes.

-

Clarify Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well black plate, add 50-100 µg of total protein from the cell lysate to each well. Adjust the volume with cell lysis buffer to a total of 50 µL.

-

Substrate Addition: Prepare a 2X substrate solution in assay buffer and add 50 µL to each well.

-

Controls:

-

Untreated Control: Lysate from cells not treated with the stimulus.

-

Inhibitor Control: Lysate from treated cells with the addition of a caspase-1 inhibitor.

-

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity as described for the in vitro assay.

Data Presentation

The results of the caspase-1 activity assay can be presented as the rate of fluorescence increase over time (kinetic assay) or as the total fluorescence at a specific time point (endpoint assay). The data should be normalized to the protein concentration for cell lysate experiments.

| Sample | Treatment | Fluorescence (RFU/min/mg protein) | Fold Change vs. Control |

| 1 | Control | 150 | 1.0 |

| 2 | Stimulus A | 750 | 5.0 |